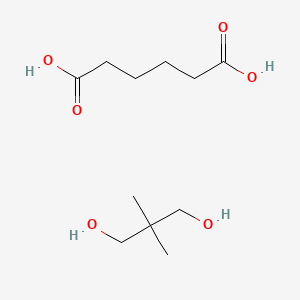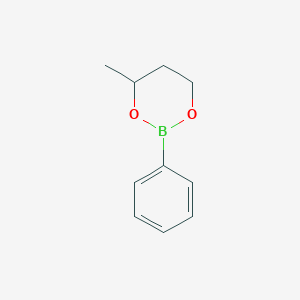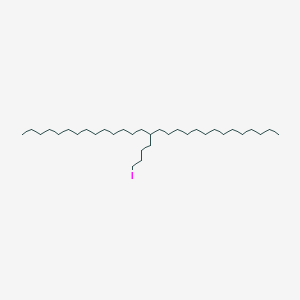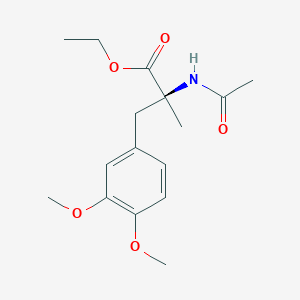
2,2-Dimethylpropane-1,3-diol;hexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpropane-1,3-diol and hexanedioic acid are two distinct chemical compounds that can form a polymer when combinedWhen these two compounds are polymerized, they form a polyester used in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropane-1,3-diol can be synthesized through the aldol condensation of isobutyraldehyde followed by hydrogenation. Hexanedioic acid is typically produced through the oxidation of cyclohexanol or cyclohexanone with nitric acid .
Industrial Production Methods
In industrial settings, 2,2-Dimethylpropane-1,3-diol is produced by the hydrogenation of hydroxypivaldehyde, which is obtained from the aldol condensation of isobutyraldehyde. Hexanedioic acid is produced on a large scale by the oxidation of cyclohexane in the presence of air and nitric acid .
化学反応の分析
Types of Reactions
2,2-Dimethylpropane-1,3-diol and hexanedioic acid undergo various chemical reactions, including esterification, oxidation, and polymerization.
Common Reagents and Conditions
Esterification: This reaction involves the combination of 2,2-Dimethylpropane-1,3-diol and hexanedioic acid in the presence of an acid catalyst to form polyesters.
Polymerization: The polymerization of 2,2-Dimethylpropane-1,3-diol and hexanedioic acid forms polyesters, which are used in various industrial applications.
Major Products
The major products formed from these reactions include polyesters, which are used in the production of resins, coatings, and plasticizers .
科学的研究の応用
2,2-Dimethylpropane-1,3-diol and hexanedioic acid have numerous scientific research applications:
Chemistry: They are used in the synthesis of polyesters and polyurethanes.
Biology: These compounds are used in the development of biodegradable polymers for medical applications.
Medicine: They are used in drug delivery systems and as components in medical devices.
Industry: These compounds are used in the production of resins, coatings, lubricants, and plasticizers.
作用機序
The mechanism of action of 2,2-Dimethylpropane-1,3-diol and hexanedioic acid involves their ability to form esters and polymers. The hydroxyl groups in 2,2-Dimethylpropane-1,3-diol react with the carboxyl groups in hexanedioic acid to form ester bonds, resulting in the formation of polyesters . These polyesters have unique properties, such as high thermal stability and resistance to hydrolysis, making them suitable for various applications .
類似化合物との比較
Similar Compounds
Ethylene glycol: Another diol used in the production of polyesters.
Propylene glycol: A diol used in the production of polyurethanes and resins.
Phthalic acid: An acid used in the production of polyesters and plasticizers.
Uniqueness
2,2-Dimethylpropane-1,3-diol and hexanedioic acid are unique due to their ability to form highly stable polyesters with excellent thermal and hydrolytic stability. This makes them particularly valuable in applications requiring durable and long-lasting materials .
特性
CAS番号 |
103439-11-8 |
|---|---|
分子式 |
C11H22O6 |
分子量 |
250.29 g/mol |
IUPAC名 |
2,2-dimethylpropane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
InChIキー |
YRTNMMLRBJMGJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
関連するCAS |
27925-07-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13356018.png)



![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13356042.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B13356054.png)


![3-{6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356059.png)

![6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356073.png)
![3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B13356078.png)

![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide](/img/structure/B13356097.png)
